4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid

Description

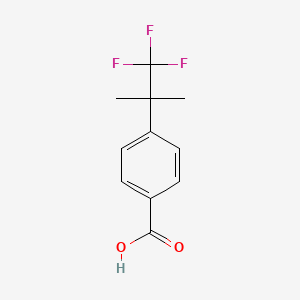

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid (CAS: 1147531-71-2) is a fluorinated benzoic acid derivative with the molecular formula C₁₁H₁₁F₃O₂ and a molecular weight of 232.20 g/mol. Its structure features a trifluoromethyl group attached to a tertiary carbon at the 2-position of a propan-2-yl moiety, which is para-substituted on the benzoic acid ring (SMILES: CC(C)(C1=CC=C(C=C1)C(=O)O)C(F)(F)F) .

Properties

IUPAC Name |

4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-10(2,11(12,13)14)8-5-3-7(4-6-8)9(15)16/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQDGCDRCFTWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147531-71-2 | |

| Record name | 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

One common strategy involves the introduction of the trifluoroalkyl group onto a benzoic acid or its derivative via nucleophilic or electrophilic trifluoromethylation reactions. Although no direct synthesis of 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzoic acid was found, analogous methods for trifluoromethylated benzoic acids provide valuable insights.

A patent [KR100503267B1] describes a process for preparing trifluoromethylated benzoic acids involving copper-cyanide mediated cyanation followed by hydrolysis to the acid. The reaction uses copper cyanide in N,N-dimethylformamide at elevated temperatures (120–130 °C) with subsequent aqueous workup and acidification to isolate the benzoic acid derivative with an 82% yield.

This method can be adapted for trifluoromethylated alkyl substituents by modifying the starting aryl halides or trifluoromethylated precursors.

Palladium-Catalyzed Cross-Coupling and Halogenation Approaches

A multi-step synthetic route involving palladium-catalyzed coupling reactions followed by halogenation and oxidation steps is a versatile approach for preparing substituted benzoic acids with trifluoromethylated side chains.

According to a Chinese patent [CN109553532B], methyl esters of substituted benzoic acids are synthesized starting from bromo-substituted benzoic acids via:

- Esterification with methanol under sulfuric acid catalysis.

- Palladium-catalyzed coupling with vinylboron reagents (e.g., potassium vinylfluoroborate) using Pd(dppf)Cl2 catalyst in mixed solvents (DMF/water) at 110 °C.

- Alpha-halogenated ketone synthesis using bromosuccinimide in tetrahydrofuran/water at 80 °C.

This sequence yields methyl 4-bromoacetyl-2-methylbenzoate intermediates, which can be further transformed into trifluoromethylated benzoic acids by subsequent fluorination or oxidation.

Trifluoroethylation via Alkylation of Hydroxybenzoic Acids

A US patent [US6288271B1] details the synthesis of trifluoroethoxybenzoic acids by alkylation of hydroxybenzoic acids with 2,2,2-trifluoroethyl triflate. However, due to the high cost and limited availability of trifluoroethyl triflate, alternative methods such as oxidation of trifluoroethoxyacetophenones with hypochlorite have been explored, though with side reactions.

This approach could be adapted for the preparation of this compound by using analogous trifluoroalkyl triflates or related reagents.

Base-Mediated Condensation and Subsequent Functionalization

Research articles describe the use of sodium hydride in tetrahydrofuran to deprotonate acetophenone derivatives, followed by reaction with ethyl trifluoroacetate to introduce trifluoromethylated ketone functionalities, which can be further elaborated to benzoic acids via oxidation or hydrolysis.

For example, 4′-methylacetophenone treated with sodium hydride and ethyl trifluoroacetate in THF at low temperature yields trifluoromethylated intermediates that can be converted to benzoic acid derivatives after further steps.

Grignard Carboxylation and Sandmeyer Reactions for Functional Group Interconversion

A scalable synthesis of substituted benzoic acids involves the preparation of aryl iodides via Sandmeyer reactions from anilines, followed by iodine-magnesium exchange with isopropylmagnesium chloride in THF at low temperatures, and subsequent carboxylation with carbon dioxide to yield benzoic acids in good yields (up to 87%).

This method allows for the introduction of various substituents including trifluoromethylated groups by starting from appropriately substituted anilines.

Summary Table of Key Preparation Methods

Detailed Research Findings

The copper-cyanide method provides a robust route to trifluoromethylated benzoic acids with high yield and purity, suitable for scale-up, but requires careful control of reaction temperature and pH during workup.

Palladium-catalyzed cross-coupling offers versatility in introducing vinyl and halogenated groups that can be further modified to trifluoromethylated alkyl substituents. The choice of catalyst (Pd(dppf)Cl2 preferred) and solvent composition (DMF/water 4:1) critically affects yield and purity.

Alkylation using trifluoroalkyl triflates is efficient but limited by reagent availability and cost. Oxidation alternatives risk halogenation side reactions, complicating purification.

Base-mediated condensation with ethyl trifluoroacetate under controlled temperatures is a practical approach to generate trifluoromethyl ketone intermediates, which can be hydrolyzed or oxidized to the target acid. This method benefits from mild conditions and good selectivity.

The Sandmeyer-Grignard sequence is a powerful tool for functional group interconversion, enabling the preparation of trifluoromethylated benzoic acids from aniline precursors with high yields and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic Acid Derivatives

These derivatives, synthesized via condensation of 4-(bromomethyl)benzoic acid with tertrahydroisoquinoline derivatives, exhibit potent butyrylcholinesterase (BChE) inhibitory activity (IC₅₀ values in the nanomolar range). Structure-activity relationship (SAR) studies highlight the importance of the dihydroisoquinoline moiety for enhancing binding affinity to BChE, a target in Alzheimer’s disease therapy .

4-(5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-yl)benzoic Acid

This compound incorporates a 1,2,4-oxadiazole ring substituted with a trifluoromethyl group.

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

Featuring a thiazole ring , this derivative has a melting point of 139.5–140°C and is commercially available for R&D. Its heterocyclic substituent contrasts with the trifluoromethyl-tertiary carbon group in the target compound, likely leading to divergent electronic and steric properties .

Trifluoromethyl-Substituted Benzoic Acids

4-[(1S)-2,2,2-Trifluoro-1-Hydroxyethyl]benzoic Acid

This stereoisomeric compound (CAS: 130534-97-3) has a chiral trifluoro-hydroxyethyl group and a predicted pKa of 4.04, indicating moderate acidity.

5-Fluoro-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzoic Acid

A patented derivative with triazolopyridine and trifluoropropoxy groups, synthesized via tert-butoxycarbonyl (Boc)-protected intermediates. It demonstrates high synthetic yield (90%) and purity (98%), underscoring the utility of fluorine in stabilizing reactive intermediates .

Benzoic Acids with Piperazine/Thiazolidinone Substituents

3-(4-Methylpiperazin-1-yl)benzoic Acid

This derivative (CAS: 215309-01-6) has a piperazine ring at the meta position, with a melting point of 187–190°C. Piperazine substituents are common in drug design for improving solubility and bioavailability .

4-[(5-Arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic Acid Derivatives

These thiazolidinone-containing compounds act as competitive inhibitors of low-molecular-weight protein tyrosine phosphatase (LMWPTP), with IC₅₀ values <1 µM.

Antiviral Benzoic Acid Derivatives

NC-5 (4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-1-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino)benzoic Acid)

NC-5 exhibits broad-spectrum anti-influenza activity (EC₅₀: 0.2–0.8 µM) by inhibiting neuraminidase (NA), preventing viral release. Its triazole and cyclohexyl groups enhance binding to NA’s hydrophobic pocket, a mechanism distinct from trifluoromethyl-substituted analogs .

Comparative Data Table

Key Findings and Implications

- Structural Flexibility: The trifluoromethyl group in this compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, a trait shared with NC-5 .

- Biological Specificity: Heterocyclic substituents (e.g., triazole, thiazole) often confer target selectivity, as seen in NC-5’s anti-influenza activity and thiazolidinone-based phosphatase inhibitors .

- Synthetic Feasibility : Fluorinated benzoic acids, including the target compound, are synthesized via halogenation or condensation reactions, though detailed protocols for the target remain underexplored .

Biological Activity

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid, with the CAS number 1147531-71-2, is a benzoic acid derivative that has garnered interest in various fields of biological research. Its unique trifluoromethyl group enhances its lipophilicity and may influence its biological interactions. This article reviews the compound's biological activity, including its effects on cellular mechanisms and potential therapeutic applications.

The molecular formula of this compound is . The presence of the trifluoromethyl group significantly alters the compound's physicochemical properties, which can affect its biological activity.

Biological Activity Overview

Research indicates that benzoic acid derivatives can exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies suggest that benzoic acid derivatives can inhibit bacterial growth and show antifungal properties.

- Antioxidant Properties : Compounds with a benzoic acid structure have been shown to scavenge free radicals, potentially offering protective effects against oxidative stress.

- Enzyme Inhibition : Certain derivatives have been investigated for their ability to inhibit enzymes such as tyrosinase and angiotensin-converting enzyme (ACE), which are relevant in various metabolic pathways and disease states.

2. Enzyme Inhibition

Research into related compounds has demonstrated that benzoic acids can inhibit enzymes critical for various physiological processes. For example, certain derivatives have shown promise in inhibiting ACE and neurolysin, which may have implications for cardiovascular health and neurodegenerative diseases .

3. Antioxidant Activity

The antioxidant potential of benzoic acid derivatives has been documented in several studies. These compounds often demonstrate the ability to reduce oxidative stress markers in vitro. Although specific data on this compound is sparse, its chemical structure suggests it could possess similar properties .

Data Table: Biological Activities of Benzoic Acid Derivatives

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling trifluoromethyl-containing precursors with benzoic acid derivatives. For example, Friedel-Crafts alkylation or nucleophilic substitution reactions under anhydrous conditions (e.g., using AlCl₃ as a catalyst) are common. Optimization includes controlling temperature (e.g., 0–5°C for sensitive intermediates) and solvent choice (e.g., dichloromethane or THF) to minimize side reactions. Purity can be enhanced via recrystallization in ethanol/water mixtures .

- Data Consideration : Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) and confirm yield using HPLC (C18 column, acetonitrile/water gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.